![molecular formula C31H23N3 B14422440 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline CAS No. 84285-20-1](/img/structure/B14422440.png)
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications .
Méthodes De Préparation
The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline typically involves Suzuki coupling reactions. The process begins with the commercially available 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, which is then reacted with various aryl halide derivatives under specific conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene or ethanol. Industrial production methods may involve scaling up this process while ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of the compound, potentially enhancing its performance in electronic applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with various biological molecules.
Mécanisme D'action
The mechanism by which 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline exerts its effects is primarily through its ability to transport holes in electronic devices. The compound’s molecular structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing the device’s efficiency and stability . The molecular targets and pathways involved include the interaction with other organic molecules in the device, facilitating the movement of charges.
Comparaison Avec Des Composés Similaires
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline is often compared with other similar compounds such as:
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in OLEDs and perovskite solar cells.
Carbazole: A simpler compound that serves as a building block for more complex molecules.
N,N’-bis(naphthalen-1-yl)-N,N’-bis(phenyl)-benzidine: Another hole-transporting material used in electronic devices.
The uniqueness of this compound lies in its specific structural properties, which provide a balance of stability, efficiency, and ease of synthesis, making it a valuable compound in the field of organic electronics.
Propriétés
Numéro CAS |
84285-20-1 |
|---|---|
Formule moléculaire |
C31H23N3 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
4-(carbazol-9-yliminomethyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C31H23N3/c1-3-11-25(12-4-1)33(26-13-5-2-6-14-26)27-21-19-24(20-22-27)23-32-34-30-17-9-7-15-28(30)29-16-8-10-18-31(29)34/h1-23H |
Clé InChI |
IHWSQPSBWTUBJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
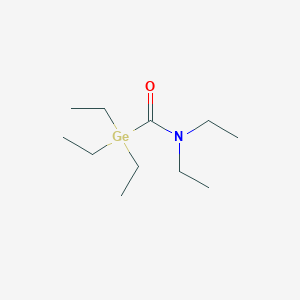
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
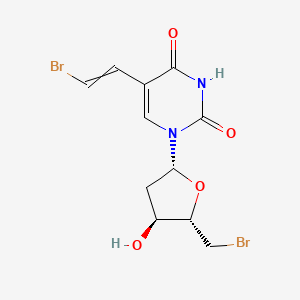
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)

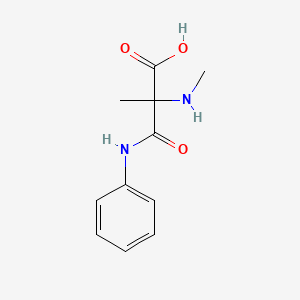
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
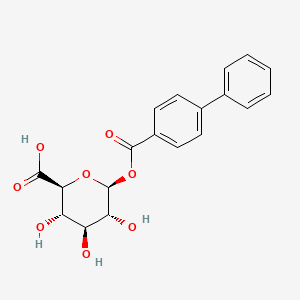
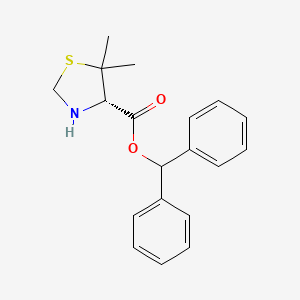
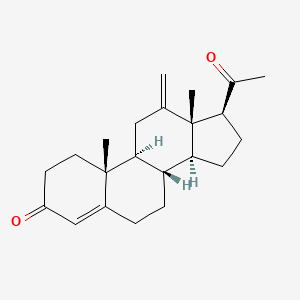
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
